17-Methyl-9,10-methyleneoctadecanoic acid

Description

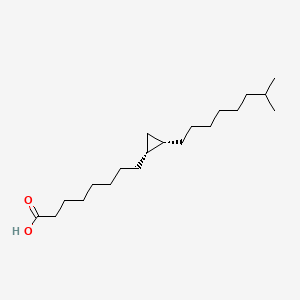

Structure

3D Structure

Properties

IUPAC Name |

8-[(1R,2S)-2-(7-methyloctyl)cyclopropyl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-17(2)12-8-6-7-10-14-19-16-18(19)13-9-4-3-5-11-15-20(21)22/h17-19H,3-16H2,1-2H3,(H,21,22)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPRKBAXVUXMAB-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC1CC1CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236496 | |

| Record name | 17-Methyl-9,10-methyleneoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87590-99-6 | |

| Record name | 17-Methyl-9,10-methyleneoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087590996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Methyl-9,10-methyleneoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of 17 Methyl 9,10 Methyleneoctadecanoic Acid in Nature

Microbial Sources

Cyclopropane (B1198618) fatty acids are well-known components of microbial lipids, where they are synthesized post-synthetically by the addition of a methylene (B1212753) bridge from S-adenosyl-L-methionine to the double bond of an unsaturated fatty acid precursor.

While the more common C17 and C19 cyclopropane fatty acids, such as cis-9,10-methylenehexadecanoic acid and lactobacillic acid, are extensively studied in bacteria, the specific variant 17-Methyl-9,10-methyleneoctadecanoic acid is less commonly reported. However, related cyclopropane fatty acids are known to occur in several bacterial genera.

Escherichia coli : E. coli is known to produce cis-9,10-methylenehexadecanoic acid, a C17 homolog of the C19 cyclopropane fatty acids. researchgate.net The synthesis of these CPFAs is a well-documented response to environmental stress, particularly during the transition to the stationary phase of growth.

Lactobacillus species : Various Lactobacillus species are notable for producing lactobacillic acid (cis-11,12-methyleneoctadecanoic acid). wikipedia.org The formation of this CPFA from cis-vaccenic acid is a key feature of the lipid metabolism in many lactic acid bacteria. researchgate.net

Corynebacterium species : Certain strains of Corynebacterium, specifically those belonging to group D2, have been found to contain 10-methylene octadecanoic acid. nih.gov Its presence or absence has been noted as a distinguishing feature between different strains. nih.gov

The presence of this compound has been specifically identified in certain protozoan organisms.

Herpetomonas megaseliae : This protozoan is a notable source of 17-methyl-cis-9,10-methyleneoctadecanoic acid. nih.gov The molecule is an interesting example of a fatty acid that incorporates both a cyclopropane ring and a terminal methyl branch. nih.gov

Angomonas deanei : Research on related trypanosomatids suggests that unique fatty acid profiles, including the presence of cyclopropane fatty acids, are a characteristic feature of this group of organisms.

Marine Organisms

Marine environments, particularly sponges, are rich sources of novel and unusual fatty acids, including structural variants of CPFAs.

Sponges like Pseudospongosorites suberitoides : The Caribbean sponge Pseudospongosorites suberitoides has been identified as a source of the trans isomer, 17-methyl-trans-4,5-methyleneoctadecanoic acid. nih.gov This is significant as most naturally occurring cyclopropane fatty acids possess a cis configuration. The presence of such unique fatty acids in sponges is often attributed to symbiotic microorganisms. scielo.br

Plant Sources

Cyclopropane fatty acids are relatively rare in higher plants, but notable exceptions exist, particularly in the seeds of certain plant families.

Litchi chinensis seeds : The seeds of the lychee fruit (Litchi chinensis) are exceptionally rich in CPFAs. researchgate.netportlandpress.com They contain high concentrations of cis-9,10-methyleneoctadecanoic acid (also known as dihydrosterculic acid), with some analyses showing it can constitute 35-48% of the total fatty acids. researchgate.netportlandpress.com This represents one of the highest concentrations of cyclopropanoid acids recorded in a seed oil. rsc.org

Animal Sources

The occurrence of CPFAs in animals is generally considered to be of dietary origin, bioaccumulated from microbial or plant sources.

Fish like Fundulus heteroclitus : The mummichog (Fundulus heteroclitus) has been shown to contain cis-9,10-methyleneoctadecanoic acid in its lipids. nih.govdoi.org The concentration of this acid was found to be highest in the roe, followed by female and then male fish. nih.govdoi.org The origin is believed to be indirect, stemming from the fish's diet of invertebrates that consume bacteria associated with plant detritus. nih.govdoi.org

Myriapoda : While specific data on this compound in Myriapoda is scarce, the presence of various other fatty acids is well-documented in this arthropod class.

Comparative Analysis of this compound Occurrence Across Diverse Phyla

The distribution of this compound and its isomers reveals interesting biological patterns. In microorganisms like the protozoan Herpetomonas megaseliae, it appears to be a primary biosynthetic product. nih.gov In contrast, its presence in animals like the fish Fundulus heteroclitus is likely a result of bioaccumulation through the food chain, originating from bacteria. nih.govdoi.org

Plants, particularly Litchi chinensis, stand out for their capacity to produce and store vast quantities of a related C19 CPFA in their seeds, a feature not commonly observed in the plant kingdom. rsc.org Marine sponges present another unique ecological niche, hosting not only the common cis isomers but also the rare trans forms, likely synthesized by symbiotic bacteria. nih.gov

The structural variations, such as the position of the cyclopropane ring (cis-9,10 vs. cis-11,12) and the stereochemistry (cis vs. trans), across different phyla point to the diverse enzymatic machinery that has evolved to produce these modified lipids.

Table of Organisms and Occurrence of this compound and Related Compounds

| Phylum/Kingdom | Genus/Species | Compound | Common Name |

| Bacteria | Escherichia coli | cis-9,10-Methylenehexadecanoic acid | |

| Bacteria | Lactobacillus species | cis-11,12-Methyleneoctadecanoic acid | Lactobacillic acid |

| Bacteria | Corynebacterium group D2 | 10-Methylene octadecanoic acid | |

| Protozoa | Herpetomonas megaseliae | 17-Methyl-cis-9,10-methyleneoctadecanoic acid | |

| Animalia | Fundulus heteroclitus (Mummichog) | cis-9,10-Methyleneoctadecanoic acid | Dihydrosterculic acid |

| Plantae | Litchi chinensis (Lychee) | cis-9,10-Methyleneoctadecanoic acid | Dihydrosterculic acid |

| Animalia | Pseudospongosorites suberitoides (Sponge) | 17-Methyl-trans-4,5-methyleneoctadecanoic acid |

Biosynthesis and Metabolic Pathways of 17 Methyl 9,10 Methyleneoctadecanoic Acid

Precursor Substrates and Enzymatic Mechanisms

The formation of 17-Methyl-9,10-methyleneoctadecanoic acid begins with the synthesis of a specific branched-chain unsaturated fatty acid, which then undergoes cyclopropanation. This process involves the coordinated action of several enzymes and the utilization of key metabolic precursors.

The immediate precursor to the cyclopropane (B1198618) ring formation in this compound is an unsaturated fatty acid. While oleic acid (cis-9-octadecenoic acid) is a common precursor for the synthesis of C19 cyclopropane fatty acids like dihydrosterculic acid, the biosynthesis of this compound necessitates a C19 anteiso-branched unsaturated fatty acid precursor. nih.govnih.gov This precursor is identified as 17-methyl-cis-9-octadecenoic acid .

The biosynthesis of this anteiso-fatty acid begins with a primer molecule derived from the amino acid L-isoleucine. wikipedia.orgnih.govresearchgate.net Through a series of enzymatic reactions, L-isoleucine is converted to 2-methylbutyryl-CoA, which serves as the starter unit for the fatty acid synthase (FAS) system. wikipedia.org The FAS machinery then elongates this primer by the sequential addition of two-carbon units from malonyl-CoA, ultimately forming the 19-carbon chain with a methyl group at the 17th position. wikipedia.org A desaturase enzyme subsequently introduces a cis-double bond at the Δ9 position, yielding 17-methyl-cis-9-octadecenoic acid.

S-Adenosyl-L-methionine (SAM) is a crucial co-substrate in the biosynthesis of this compound, where it serves as the donor of the methylene (B1212753) bridge that forms the cyclopropane ring. wikipedia.orgnih.govnih.gov This reaction is a common feature in the biosynthesis of all cyclopropane fatty acids. nih.govnih.gov The enzyme responsible for this transformation, cyclopropane fatty acid synthase, utilizes SAM to transfer a methylene group across the double bond of the unsaturated fatty acid precursor. wikipedia.org

The reaction mechanism involves the transfer of the methyl group from SAM to the C-9 or C-10 of the double bond in 17-methyl-cis-9-octadecenoic acid. This is followed by a proton abstraction from the transferred methyl group, leading to the formation of the cyclopropane ring and the release of S-adenosyl-L-homocysteine (SAH). nih.gov

Key Enzymes Involved in Cyclopropane Ring Formation

The enzymatic machinery responsible for the synthesis of this compound includes enzymes for both the formation of the branched-chain precursor and the subsequent cyclopropanation.

The key enzyme in the final step of this compound biosynthesis is Cyclopropane Fatty Acid Synthase (CFA synthase) . wikipedia.orgnih.govucl.ac.uk This enzyme catalyzes the transfer of a methylene group from SAM to the cis-double bond of a phospholipid-bound unsaturated fatty acid. nih.govnih.gov CFA synthases are known to act on a variety of unsaturated fatty acid substrates, and it is highly probable that a specific CFA synthase homolog recognizes and binds the phospholipid-esterified form of 17-methyl-cis-9-octadecenoic acid. frontiersin.orgacs.org

The substrate specificity of CFA synthases can vary between different organisms. frontiersin.org While some CFA synthases show a preference for either C16 or C18 unsaturated fatty acids, the existence of C19 cyclopropane fatty acids implies the activity of CFA synthases capable of utilizing longer-chain and branched-chain substrates. frontiersin.org

The formation of the 17-methyl branch is an integral part of the biosynthesis of the precursor, 17-methyl-cis-9-octadecenoic acid. This process begins with the branched-chain amino acid L-isoleucine. wikipedia.orgnih.gov The synthesis of the 2-methylbutyryl-CoA primer from isoleucine involves the action of a branched-chain amino acid aminotransferase and a branched-chain α-keto acid dehydrogenase complex. wikipedia.org

Once the 2-methylbutyryl-CoA primer is formed, the fatty acid synthase (FAS) system carries out the elongation of the fatty acid chain. wikipedia.org The FAS system is a multi-enzyme complex that includes various activities such as ketoacyl synthase, ketoacyl reductase, dehydratase, and enoyl reductase, which work iteratively to build the fatty acid chain. wikipedia.org

Stereochemical Aspects of Biosynthesis: Formation of cis and trans Isomers

The stereochemistry of the cyclopropane ring is a critical feature of this compound. The spatial arrangement of the substituents on the cyclopropane ring can result in either cis or trans isomers.

The biosynthesis of cyclopropane fatty acids from cis-unsaturated fatty acid precursors by CFA synthase is generally considered to be stereospecific, resulting in the formation of a cis-cyclopropane ring. nih.gov This stereochemistry is dictated by the active site of the CFA synthase enzyme, which orients the unsaturated fatty acyl chain and SAM in a specific manner to facilitate the methylene transfer to one face of the double bond. nih.gov Therefore, it is highly likely that the naturally occurring form of this compound possesses a cis configuration at the 9,10-methylene bridge. While trans isomers of some cyclopropane fatty acids have been identified in nature, they are less common and their biosynthetic origins may differ. nih.gov

Interactive Data Table

| Compound Name | Molecular Formula | Key Role in Biosynthesis |

| This compound | C20H38O2 | Final Product |

| Oleic Acid | C18H34O2 | Precursor for C19 cyclopropane fatty acids |

| 17-methyl-cis-9-octadecenoic acid | C19H36O2 | Direct unsaturated precursor |

| S-Adenosyl-L-methionine (SAM) | C15H22N6O5S | Methylene group donor |

| L-isoleucine | C6H13NO2 | Initial primer for the methyl branch |

| 2-methylbutyryl-CoA | C26H44N7O17P3S | Starter unit for fatty acid synthesis |

| Malonyl-CoA | C24H34N7O19P3S | Two-carbon donor for chain elongation |

| S-adenosyl-L-homocysteine (SAH) | C14H20N6O5S | Byproduct of methylene transfer |

Regulation of Biosynthetic Pathways in Microorganisms

The biosynthesis of cyclopropane fatty acids (CFAs), including this compound, in microorganisms is a tightly controlled process, responding to a variety of cellular and environmental signals. This regulation occurs at multiple levels, including transcriptional and post-transcriptional control of the key enzyme, cyclopropane fatty acid synthase (CFA synthase), which is encoded by the cfa gene. asm.org The primary function of this regulation is to modify the composition and physical properties of the cell membrane, enabling bacteria to adapt to changing conditions and withstand various stresses. nih.govbiorxiv.org

Transcriptional Regulation of the cfa Gene

The expression of the cfa gene is a central point of control for CFA biosynthesis and is governed by a complex interplay of promoters, sigma factors, and signaling molecules.

In well-studied bacteria like Escherichia coli, the cfa gene possesses two distinct promoters that drive its transcription. asm.orgnih.gov

A σ⁷⁰-dependent promoter is responsible for a basal level of cfa expression during the exponential growth phase. asm.orgnih.gov This ensures a low-level presence of CFA synthase for routine membrane maintenance.

A σS (RpoS)-dependent promoter is activated as cells enter the stationary phase or encounter stress conditions. asm.orgnih.gov The alternative sigma factor RpoS (σS) is a master regulator of the general stress response in many bacteria. nih.govnih.gov

The accumulation of the alarmone guanosine (B1672433) 3′,5′-bisdiphosphate (ppGpp) during nutrient limitation or other metabolic stresses plays a crucial indirect role. nih.gov Increased levels of ppGpp stimulate the synthesis of RpoS, which in turn binds to the core RNA polymerase to activate transcription from the σS-dependent promoter of the cfa gene. nih.gov This cascade leads to a significant increase in CFA synthase levels and, consequently, the conversion of unsaturated fatty acids into cyclopropane fatty acids in the cell membrane. nih.govnih.gov

Environmental cues are potent triggers for the transcriptional upregulation of cfa. In Lactococcus lactis, for instance, the cfa promoter is highly induced by acidic conditions and upon entry into the stationary phase. oup.com Similarly, exposure to moderately acidic conditions (pH 5) causes a marked increase in cfa transcription in E. coli. nih.gov In Pseudomonas aeruginosa, the gene is also regulated by the transcriptional regulator OxyR in response to oxidative stress, highlighting the role of CFAs in protecting against a wide array of environmental challenges. nih.gov

Post-transcriptional Regulation by Small RNAs (sRNAs)

Beyond transcriptional control, the expression of CFA synthase is finely tuned at the post-transcriptional level, primarily through the action of small non-coding RNAs (sRNAs). asm.orgasm.org This layer of regulation allows for rapid adjustments in CFA synthase production in response to specific signals. In E. coli and Salmonella, the longer mRNA transcript produced from the σ⁷⁰-dependent promoter is a major target for sRNA regulation. asm.org

Several sRNAs have been identified that directly bind to the 5' untranslated region (UTR) of the cfa mRNA:

Activating sRNAs : RydC and ArrS have been shown to post-transcriptionally activate cfa expression. asm.orgbiorxiv.org They achieve this by binding to the cfa mRNA and masking a cleavage site for the endonuclease RNase E. asm.org This protective binding stabilizes the mRNA, preventing its degradation and leading to increased translation into CFA synthase. asm.org

Repressing sRNAs : In contrast, the sRNA CpxQ binds to a different site within the cfa 5' UTR and represses the expression of the gene. asm.org

This intricate regulatory network is further controlled by various transcription factors that modulate the expression of the sRNAs themselves. asm.org For example, the transcription factor YieP represses the transcription of rydC. biorxiv.orgasm.org YieP, in turn, is regulated by another sRNA, FnrS, while the activity of RydC on cfa mRNA can be antagonized by the sRNA OmrB. biorxiv.orgasm.org This complex web of interactions links the control of membrane lipid composition to multiple environmental signaling pathways. biorxiv.orgasm.org

Influence of Environmental and Physiological Factors

The regulatory networks governing cfa expression are ultimately responsive to the physiological state of the cell and its external environment. The conversion of unsaturated fatty acids to their cyclopropane derivatives is a key adaptation that alters membrane fluidity and permeability, conferring resistance to various stresses. nih.govresearchgate.netnih.gov

Key factors that influence the rate of CFA biosynthesis include:

Growth Phase : The most universally recognized trigger for CFA synthesis is the transition from exponential to stationary phase of growth. nih.govnih.govnih.gov This is primarily driven by the RpoS-dependent induction of the cfa gene as nutrients become limited. nih.gov

Acid Stress : Low pH is a potent inducer of CFA production in many bacteria, including E. coli, Salmonella, and Lactococcus lactis. nih.govoup.comnih.gov The resulting increase in membrane CFAs is a critical factor in acid resistance, as it is thought to decrease the permeability of the membrane to protons. nih.govresearchgate.net

Temperature and Osmolarity : Changes in temperature and osmotic concentration have also been shown to modulate the levels of CFA synthase and the CFA content in bacterial membranes. nih.govnih.govresearchgate.net

Oxidative Stress : The presence of reactive oxygen species can trigger increased CFA synthesis as a protective mechanism. nih.govnih.gov

The table below summarizes the key regulatory mechanisms controlling CFA biosynthesis in various microorganisms.

| Regulator | Organism(s) | Mechanism of Action | Effect on CFA Synthesis |

| RpoS (σS) | Escherichia coli, Salmonella | Alternative sigma factor; activates transcription from the P2 promoter of the cfa gene. nih.govnih.gov | Activation |

| ppGpp | Escherichia coli | Alarmone; indirectly activates by increasing the levels of RpoS. nih.gov | Activation |

| Low pH (Acid Stress) | E. coli, L. lactis, Leishmania mexicana | Induces transcription of the cfa gene. nih.govoup.comnih.gov | Activation |

| Stationary Growth Phase | E. coli, L. lactis, many other bacteria | Induces RpoS-dependent transcription of cfa. nih.govnih.govoup.com | Activation |

| OxyR | Pseudomonas aeruginosa | Transcriptional regulator; activates cfa transcription in response to oxidative stress. nih.gov | Activation |

| RydC (sRNA) | Escherichia coli, Salmonella | Binds to cfa mRNA, masking an RNase E cleavage site and stabilizing the transcript. asm.orgbiorxiv.org | Activation |

| ArrS (sRNA) | Escherichia coli | Binds to cfa mRNA, masking an RNase E cleavage site and stabilizing the transcript. asm.org | Activation |

| CpxQ (sRNA) | Escherichia coli | Binds to the 5' UTR of cfa mRNA. asm.org | Repression |

| YieP | Escherichia coli | Transcription factor that represses the transcription of the activating sRNA, RydC. biorxiv.orgasm.org | Indirect Repression |

Biological Roles and Functional Significance of 17 Methyl 9,10 Methyleneoctadecanoic Acid

Contributions to Microbial Membrane Structure and Fluidity

17-Methyl-9,10-methyleneoctadecanoic acid, a compound featuring both a terminal methyl branch and a central cyclopropane (B1198618) ring, plays a crucial role in modulating the physical properties of microbial cell membranes. The presence of the cyclopropane ring introduces a rigid, kinked structure into the acyl chain, which disrupts the orderly packing of phospholipids (B1166683). This disruption increases the membrane's fluidity and lowers its melting point, which is vital for maintaining membrane function across a range of temperatures.

The terminal methyl group further contributes to the disordering of the membrane. Branched-chain fatty acids, such as those with iso- or anteiso-methyl groups, are known to lower the phase transition temperature of membranes, thereby increasing fluidity. nih.gov The combination of these two structural features in this compound results in a lipid that is particularly effective at maintaining membrane fluidity, a critical factor for cellular processes such as transport, signaling, and protein function. In general, bacteria with branched-chain fatty acids in their membranes exhibit increased bilayer fluidity. nih.gov

Table 1: Structural Features of this compound and Their Impact on Membrane Properties

| Structural Feature | Location in Acyl Chain | Effect on Phospholipid Packing | Impact on Membrane Fluidity |

| Cyclopropane Ring | C9-C10 | Creates a rigid kink, disrupting packing | Increases |

| Methyl Group | C17 (iso-position) | Introduces steric hindrance at the chain terminus | Increases |

Role in Adaptation to Environmental Stressors (e.g., pH, Temperature)

The modification of membrane lipids is a key strategy for microbial adaptation to environmental stressors. The synthesis of cyclopropane fatty acids, including this compound, is often upregulated in response to stressful conditions such as low pH and fluctuating temperatures. The increased membrane fluidity imparted by this fatty acid helps to counteract the membrane-rigidifying effects of low temperatures.

In acidic environments, the cyclopropane ring is thought to decrease the permeability of the membrane to protons, thus helping to maintain the internal pH of the cell. This protective role is crucial for the survival of microbes in acidic habitats. The presence of cyclopropane fatty acids has been shown to be important for the survival of some bacteria at extreme acid pH. ebi.ac.uk While specific research on this compound's role in stress adaptation is limited, its structural similarity to other cyclopropane fatty acids suggests a comparable function in enhancing microbial resilience to environmental challenges.

Interactions with Host Organisms in Symbiotic or Parasitic Relationships (e.g., Protozoa-Insect Interactions)

This compound has been identified in the protozoan Herpetomonas megaseliae, a parasite of insects. nih.gov The unique lipid composition of parasitic protozoa is often crucial for their survival and interaction with their hosts. The presence of this unusual fatty acid in the parasite's membranes may play a role in evading the host's immune system or in adapting to the specific biochemical environment of the insect host.

The altered membrane properties conferred by this compound could influence the display of surface antigens or the function of membrane-bound enzymes that are critical for host-parasite interactions. While the precise role of this fatty acid in the context of Herpetomonas megaseliae and its insect host has not been fully elucidated, it is likely a key component of the parasite's adaptive strategy.

Metabolic Fate and Catabolism in Biological Systems (excluding human clinical trials)

The metabolism of this compound presents unique challenges to biological systems due to its combined branched-chain and cyclic structure.

The degradation of fatty acids typically occurs through the β-oxidation pathway. nih.gov However, the presence of the cyclopropane ring and the methyl branch in this compound requires additional enzymatic steps. The initial steps of β-oxidation would proceed until the cyclopropane ring is reached. Degradation of the cyclopropane ring itself is not well-characterized but is thought to involve specific enzymes that can open the ring, possibly through a free radical mechanism or hydroxylation followed by cleavage. The terminal methyl branch would be handled by enzymes that can process branched-chain fatty acids, which may involve α-oxidation to remove the methyl group before β-oxidation can proceed. nih.gov

Standard β-oxidation enzymes are generally specific for straight-chain, saturated fatty acids. nih.gov The presence of the cyclopropane ring in this compound would likely halt or significantly slow down the process, as the enzymes are not equipped to handle this rigid, cyclic structure. Similarly, the terminal iso-methyl group requires specific enzymatic machinery for its degradation. Organisms lacking the specialized enzymes to degrade such complex fatty acids would be unable to fully metabolize this compound for energy. The accumulation of such unusual fatty acids could have significant effects on membrane properties and cellular function.

Comparative Functional Analysis with Other Branched and Cyclic Fatty Acids

To better understand the unique properties of this compound, it is useful to compare it with other well-known branched and cyclic fatty acids.

Table 2: Comparative Analysis of this compound with Other Fatty Acids

| Fatty Acid | Structural Features | Primary Organisms | Key Functional Roles |

| This compound | C17 methyl branch, C9-C10 cyclopropane ring | Protozoa (Herpetomonas megaseliae) | Membrane fluidity, potential role in parasitism |

| Lactobacillic acid (cis-11,12-Methyleneoctadecanoic acid) | C11-C12 cyclopropane ring | Bacteria (Lactobacillus) | Membrane fluidity, acid and cold stress tolerance |

| Tuberculostearic acid (10-Methyloctadecanoic acid) | C10 methyl branch | Bacteria (Mycobacterium tuberculosis) | Membrane integrity, virulence factor |

| Iso and Anteiso Fatty Acids (e.g., 15-methylhexadecanoic acid) | Terminal methyl branch (iso or anteiso) | Various bacteria | Lowering membrane melting temperature, maintaining fluidity |

Lactobacillic acid, with its single cyclopropane ring, primarily functions to increase membrane fluidity and protect against environmental stress, similar to the proposed role of the cyclopropane moiety in this compound. Tuberculostearic acid, a branched-chain fatty acid, is a key component of the mycobacterial cell envelope and contributes to its low permeability and resistance to antibiotics. nih.gov Iso and anteiso fatty acids are common in many bacteria and serve to maintain membrane fluidity at low temperatures. nih.gov

This compound is unique in that it combines the features of both a cyclic and a branched-chain fatty acid. This dual modification likely results in a more pronounced effect on membrane properties than either modification alone, providing the organisms that synthesize it with a specialized tool for adaptation and survival in their specific ecological niches.

Analytical Methodologies for the Characterization and Quantification of 17 Methyl 9,10 Methyleneoctadecanoic Acid

Extraction and Derivatization Techniques for Lipidomic Analysis

Prior to chromatographic analysis, lipids are extracted from their biological matrix and derivatized to increase their volatility and thermal stability, which is essential for gas chromatography.

The conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs) is a fundamental step for their analysis by gas chromatography. creative-proteomics.com This process, known as transesterification or esterification, makes the molecules more volatile. scioninstruments.comunco.edu For cyclopropane (B1198618) fatty acids, the choice of method is crucial to prevent the degradation of the heat- and acid-labile cyclopropane ring. nih.gov

Catalysis Methods:

Base-Catalyzed Methanolysis: This is often the preferred method for CPFAs as it proceeds rapidly under mild temperature conditions, minimizing the risk of artifact formation. nih.gov Catalysts such as sodium methoxide or potassium hydroxide in methanol are commonly used. Reactions can be completed in minutes at room temperature for glycerolipids. nih.gov

Acid-Catalyzed Methylation: While effective for many fatty acids, acid-catalyzed methods using reagents like hydrogen chloride (HCl) or boron trifluoride (BF₃) in methanol require careful temperature control to avoid opening the cyclopropane ring. nih.gov Mild conditions, such as 1.2% HCl in methanol at 45°C for several hours, have been shown to recover cis-9,10-methyleneoctadecanoic acid almost quantitatively with only trace amounts of artifacts. nih.gov

Direct Transesterification: Innovations in sample preparation allow for direct transesterification, a single-step process that combines lipid extraction and methylation. japsonline.com This reduces sample handling and the potential for contamination. Microwave-assisted derivatization is another rapid method, completing the conversion to FAMEs within minutes and eliminating the need for separate cell disruption steps in microbial samples. nih.gov

The following table summarizes common conditions for FAMEs preparation suitable for cyclopropane fatty acids.

| Method | Catalyst/Reagent | Temperature | Time | Key Feature |

| Base-Catalyzed Methanolysis | 1% Sodium Methoxide in Methanol | Room Temperature | 24 hours | Mild conditions preserve the cyclopropane ring. chinayyhg.com |

| Saponification/Acid-Catalyzed Methylation | 1M KOH in 70% Ethanol, then 10% BF₃ in Methanol | 90°C (hydrolysis), 37°C (methylation) | 1 hour (hydrolysis), 20 min (methylation) | A two-step classical method. nih.gov |

| Mild Acid-Catalyzed Methanolysis | 1.2% HCl in Methanol | 45°C | 16 hours | Good recovery of CPFAs with minimal artifacts. nih.gov |

| Microwave-Assisted Derivatization | Not specified | Not specified | 5 minutes | Extremely rapid, suitable for high-throughput analysis. nih.gov |

This table is generated based on data from cited research articles.

While mass spectrometry (MS) of FAMEs provides molecular weight information, it often fails to reveal the specific location of structural features like the cyclopropane ring due to ion migration. nih.govresearchgate.net To overcome this, derivatization of the carboxyl group with a nitrogen-containing moiety is employed to direct fragmentation in a predictable manner.

Picolinyl Esters: These derivatives are synthesized by reacting the fatty acid with 3-pyridylcarbinol. nih.gov In the mass spectrometer, the charge becomes localized on the nitrogen atom of the pyridine ring, which initiates a series of radical-induced cleavages along the alkyl chain. This process generates a series of diagnostic ions that allow for the unambiguous localization of cyclopropane rings, double bonds, and branch points. nih.govresearchgate.net The resulting mass spectra provide clear fragmentation patterns that reflect the structure of the fatty acid chain. nih.gov

Dimethyloxazoline (DMOX) Derivatives: DMOX derivatives are also highly effective for structure elucidation via GC-MS. researchgate.netnih.gov Similar to picolinyl esters, the DMOX ring at the carboxyl end of the fatty acid directs fragmentation, producing a clean mass spectrum with readily interpretable ions. researchgate.netcapes.gov.br The fragmentation pattern typically includes gaps of 12 atomic mass units around the location of a double bond or cyclopropane ring, allowing for precise identification of its position. nih.gov The use of DMOX derivatives in combination with FAMEs analysis is a powerful strategy for identifying unknown fatty acids in complex samples. researchgate.netresearchgate.net

Spectroscopic Characterization Methods

The definitive identification and structural elucidation of 17-Methyl-9,10-methyleneoctadecanoic acid rely on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's carbon framework, the location of functional groups, and the specific stereochemistry of the cyclopropane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of cyclopropane fatty acids (CPFAs). The protons on the cyclopropane ring have highly characteristic chemical shifts that allow for their unambiguous identification, even in complex mixtures. nih.govacs.org

The ¹H NMR spectrum of a CPFA like this compound exhibits unique signals in the upfield region, which is typically free from other resonances in fatty acid spectra. nih.gov The protons of the methylene (B1212753) bridge (CH₂) within the cyclopropane ring are particularly informative. The cis proton (relative to the alkyl chains) is shifted significantly upfield, appearing at approximately -0.34 ppm, while the trans proton resonates around 0.60 ppm. nih.govaocs.org The two methine protons on the cyclopropane ring (CH-CH) produce signals in the range of 0.60 to 0.80 ppm. aocs.org

Other key signals in the ¹H NMR spectrum include those from the long fatty acid chain. The two terminal methyl groups of the iso-branched structure at position 17 are expected to produce a doublet around 0.85-0.90 ppm. aocs.org The α-methylene (α-CH₂) protons adjacent to the carboxylic acid group typically appear as a triplet around 2.30-2.50 ppm. nih.gov The bulk of the methylene protons in the aliphatic chain form a broad, overlapping signal between 1.2 and 1.6 ppm. aocs.orgnih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data compiled from analogous cyclopropane fatty acid structures.

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropane CH₂ (cis) | ~ -0.34 | Multiplet |

| Cyclopropane CH₂ (trans) | ~ 0.60 | Multiplet |

| Cyclopropane CH (methine) | ~ 0.60 - 0.80 | Multiplet |

| Terminal CH₃ (iso-branch) | ~ 0.85 - 0.90 | Doublet |

| Chain (CH₂)n | ~ 1.20 - 1.60 | Broad Multiplet |

| α-CH₂ (to COOH) | ~ 2.30 - 2.50 | Triplet |

Mass Spectrometry (MS) Fragmentation Patterns for Structural Elucidation (e.g., EI-MS/MS)

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for identifying CPFAs and determining the position of the cyclopropane ring. For analysis, the fatty acid is typically converted to a more volatile derivative, most commonly a fatty acid methyl ester (FAME). researchgate.net

Under electron ionization (EI), the mass spectra of monocyclopropane fatty acid esters can be very similar to those of their corresponding monounsaturated precursors, which can complicate initial identification. nih.gov However, detailed analysis of the fragmentation pattern allows for structural elucidation. The molecular ion peak (M⁺) for the methyl ester of this compound would be expected at an m/z of 324.

The key to locating the cyclopropane ring lies in the characteristic cleavage on either side of the ring. The fragmentation pattern is dominated by ions resulting from the cleavage of the C-C bonds adjacent to the three-membered ring. For a 9,10-methylene ring, significant fragments arise from cleavage between C8-C9 and C10-C11. This leads to the formation of diagnostic ions that help pinpoint the ring's location along the acyl chain. While complex, these fragmentation patterns are reproducible and allow for differentiation from other isomers. frontiersin.orgresearchgate.net Advanced techniques like ultraviolet photodissociation (UVPD) mass spectrometry can provide even more definitive localization of the cyclopropane ring within a lipid structure. nih.gov

Table 2: Predicted Key EI-MS Fragments for Methyl 17-Methyl-9,10-methyleneoctadecanoate

| m/z Value | Proposed Fragment Identity |

|---|---|

| 324 | [M]⁺ (Molecular Ion) |

| 309 | [M - CH₃]⁺ |

| 293 | [M - OCH₃]⁺ |

| 153 | Cleavage at C10-C11: [CH₃OOC(CH₂)₇CH]⁺ |

| 196 | Cleavage at C8-C9: [M - C₉H₁₇O₂]⁺ |

| 167 | Cleavage at C8-C9: [M - C₁₀H₁₉O₂]⁺ |

Advanced Lipidomic Profiling Approaches

The analysis of this compound within a biological context is accomplished through advanced lipidomic profiling. These approaches are designed to comprehensively identify and quantify the full spectrum of lipids (the lipidome) in a sample. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the quantitative analysis of fatty acid profiles. nih.govmdpi.com In this workflow, total lipids are extracted from a biological sample, and the fatty acids are transesterified to form FAMEs. nih.gov The resulting mixture is then separated on a capillary GC column, which can resolve fatty acids based on chain length, degree of unsaturation, and branching. The unique retention time of methyl 17-methyl-9,10-methyleneoctadecanoate, combined with its characteristic mass spectrum, allows for its confident identification and quantification, often using stable isotope-labeled internal standards for accuracy. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a complementary approach, particularly for analyzing the intact lipid species that contain the target fatty acid. frontiersin.org This technique separates different lipid classes (e.g., phospholipids (B1166683), triacylglycerols) prior to mass analysis. frontiersin.orgmdpi.com Tandem MS (MS/MS) experiments can then be performed to fragment the intact lipid molecules. The fragmentation pattern reveals the composition of the attached fatty acyl chains, allowing for the identification of this compound as a component of more complex lipids and providing insights into its metabolic distribution within the cell. mdpi.com These comprehensive lipidomic strategies are crucial for understanding the biological roles and prevalence of this unusual fatty acid. nih.govmdpi.com

Synthetic Chemistry and Stereoselective Synthesis of 17 Methyl 9,10 Methyleneoctadecanoic Acid

Total Synthesis Strategies for the Compound and Its Isomers

While a specific total synthesis for 17-methyl-9,10-methyleneoctadecanoic acid is not extensively detailed in readily available literature, the synthetic strategies for structurally similar cyclopropane (B1198618) fatty acids provide a clear blueprint. A notable example is the total synthesis of its isomer, (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid. The general approach involves a retrosynthetic analysis that disconnects the molecule into simpler, commercially available starting materials.

A common strategy commences with a long-chain alkyl halide, such as 1-bromo-12-methyltridecane, which forms the backbone of the fatty acid. The synthesis then proceeds through the construction of a key intermediate, an unsaturated alcohol, which possesses the correct carbon chain length and a double or triple bond at the desired position for the subsequent cyclopropanation. For instance, the synthesis of the 4,5-methylene isomer involved the preparation of 17-methyloctadec-4-yn-1-ol. This alkynol serves as a versatile precursor for both the cis and trans isomers of the cyclopropane ring.

The stereochemistry of the cyclopropane ring is dictated by the geometry of the alkene precursor. A cis-alkene will yield a cis-cyclopropane, while a trans-alkene will result in a trans-cyclopropane. Therefore, stereoselective reduction or isomerization of the alkyne intermediate is a critical step in the total synthesis of specific isomers.

Confirmation of Natural Product Structure Through Synthesis

Total synthesis plays a crucial role in the structural elucidation of natural products. The unambiguous synthesis of a proposed structure and the comparison of its spectroscopic and chromatographic data with that of the natural isolate provides definitive proof of its constitution and stereochemistry.

In the case of the related (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid, its structure, which was initially proposed based on spectroscopic analysis of the natural extract, was unequivocally confirmed through its total synthesis. nih.gov By synthesizing both the trans and cis isomers, researchers were able to compare their properties with the natural compound. The co-elution of the methyl ester of the synthesized trans isomer with the derivatized natural product in gas chromatography provided conclusive evidence for the trans configuration of the cyclopropane ring in the naturally occurring fatty acid. nih.gov A similar synthetic confirmation would be essential for definitively establishing the structure of naturally sourced this compound.

Synthetic Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogs and derivatives of natural products is a powerful tool for understanding their biological activity and for developing new therapeutic agents. By systematically modifying the structure of this compound, researchers can probe the structural requirements for its biological function.

While specific studies on synthetic analogs of this compound for structure-activity relationship (SAR) are not widely reported, the synthesis of its isomers provides initial insights. For instance, the cis isomer of 17-methyl-4,5-methyleneoctadecanoic acid was found to exhibit cytotoxic activity against Leishmania donovani promastigotes, whereas the activity of the trans isomer was not reported in the same study. nih.gov This suggests that the stereochemistry of the cyclopropane ring can significantly influence biological activity.

Future SAR studies could involve the synthesis of analogs with variations in:

Chain length: To determine the optimal length for biological activity.

Position of the cyclopropane ring: To assess the importance of the 9,10-position.

Stereochemistry of the cyclopropane ring: To further explore the differential effects of cis and trans isomers.

Modifications to the carboxylic acid head group: To investigate the role of this functional group in target binding.

Introduction of other functional groups: To enhance potency or alter selectivity.

The synthesis of such analogs would rely on the versatile synthetic strategies developed for the parent compound, allowing for the systematic exploration of its chemical space and the elucidation of its structure-activity landscape.

Ecological and Evolutionary Significance of 17 Methyl 9,10 Methyleneoctadecanoic Acid

Role in Inter-species Interactions (e.g., Diet-Dependent Accumulation in Aquatic Organisms)

The presence and accumulation of specific fatty acids in an organism can often be traced back to its dietary sources, highlighting a direct link between diet and biochemical composition. This is particularly evident in aquatic ecosystems, where the flow of organic matter shapes the lipid profiles of its inhabitants. Research has shown that cyclopropanoid fatty acids, including structural isomers of 17-Methyl-9,10-methyleneoctadecanoic acid such as cis-9,10-methyleneoctadecanoic acid, are detected in aquatic organisms and their accumulation is diet-dependent.

A notable example is the mummichog (Fundulus heteroclitus), a small coastal fish. Analysis of its lipid composition has revealed the presence of cyclopropanoid fatty acids. The origin of these unusual fatty acids is not endogenous but is attributed to the mummichog's diet, which primarily consists of invertebrates. These invertebrates, in turn, are believed to consume bacteria associated with plant detritus, which are the primary producers of these cyclopropane (B1198618) fatty acids. nih.gov This dietary transfer leads to the bioaccumulation of these fatty acids in the fish's tissues.

The concentration of these cyclopropane fatty acids has been observed to vary among different life stages and sexes of the mummichog. For instance, roe (fish eggs) exhibit the highest concentration, followed by female and then male fish. nih.gov Furthermore, immature mummichogs have been found to have a significantly higher proportion of these fatty acids compared to mature males. nih.gov This differential accumulation suggests a potential physiological role for these compounds, possibly related to energy storage for reproduction or development.

The table below illustrates the relative proportions of total cyclopropanoid fatty acids found in different samples of Fundulus heteroclitus, indicating the diet-dependent nature of their accumulation.

| Sample | Relative Proportion of Cyclopropanoid Fatty Acids |

| Whole Immature Mummichog | Highest |

| Roe | High |

| Eviscerated Female Body | Moderate |

| Eviscerated Male Body | Lower |

| Whole Mature Male Fish | Lowest |

This table is based on the general findings of the study on Fundulus heteroclitus and indicates relative proportions rather than specific quantitative data.

Phylogenetic Distribution of Cyclopropane Fatty Acid Biosynthetic Pathways

The ability to synthesize cyclopropane fatty acids is not ubiquitous across all domains of life. The biosynthetic pathway responsible for the formation of the cyclopropane ring is primarily found in bacteria, though it has also been identified in some plants and protozoa. The key enzyme in this pathway is cyclopropane fatty acid synthase (CFAS), which catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid molecule in the cell membrane.

Bioinformatic analyses have revealed a wide phylogenetic distribution of CFAS enzymes across numerous bacterial phyla. This suggests that the ability to produce cyclopropane fatty acids is an ancient and conserved trait in the bacterial kingdom. The presence of these enzymes allows bacteria to modify their membrane composition in response to changing environmental conditions.

In the plant kingdom, the occurrence of cyclopropane fatty acids is more restricted. They are notably found in the seed oils of plants belonging to the order Malvales and in lychee. nih.gov The presence of CFAS genes in these plants indicates that the biosynthetic machinery for producing these unique fatty acids has evolved independently in certain plant lineages.

The following table provides a simplified overview of the phylogenetic distribution of cyclopropane fatty acid biosynthesis.

| Kingdom | Presence of Cyclopropane Fatty Acid Biosynthesis | Key Enzyme |

| Bacteria | Widespread across numerous phyla | Cyclopropane Fatty Acid Synthase (CFAS) |

| Eukarya | ||

| - Plants | Restricted to certain orders (e.g., Malvales) | Cyclopropane Fatty Acid Synthase (CFAS) |

| - Fungi | Generally absent | Not applicable |

| - Animals | Generally absent (accumulated through diet) | Not applicable |

| Archaea | Generally absent | Not applicable |

Evolutionary Adaptation Through Lipidomics in Symbiotic Systems

The composition of an organism's lipids, or its lipidome, is a critical aspect of its adaptation to its environment, including its interactions with other organisms. In symbiotic relationships, the intimate association between two different species can lead to co-evolutionary adaptations in their biochemical pathways, including lipid metabolism. While direct evidence linking this compound to specific symbiotic adaptations is still emerging, the broader class of cyclopropane fatty acids provides a compelling case for their role in the evolutionary success of symbiotic bacteria.

The incorporation of cyclopropane fatty acids into the cell membranes of bacteria is a well-documented response to various environmental stresses, such as acidity, osmotic stress, and the presence of toxic compounds. This modification is thought to decrease membrane fluidity and permeability, thereby protecting the bacterium from harsh conditions. In the context of a symbiotic relationship, the host environment can present a unique set of challenges for the symbiont.

For instance, in pathogenic symbioses, bacteria must survive the host's immune response and often acidic intracellular environments. Studies on pathogenic bacteria like Salmonella and Helicobacter pylori have demonstrated that the ability to produce cyclopropane fatty acids is crucial for their virulence and ability to colonize the host. nih.govnih.gov In these cases, the modification of membrane lipids with cyclopropane rings is an evolutionary adaptation that allows the bacteria to thrive within the host.

The table below summarizes the adaptive advantages conferred by cyclopropane fatty acids in bacteria, which are particularly relevant in symbiotic contexts.

| Adaptive Advantage | Mechanism | Relevance in Symbiosis |

| Increased membrane stability | Decreased membrane fluidity and permeability | Protection against host-derived stressors (e.g., pH changes, antimicrobial peptides) |

| Resistance to environmental stress | Enhanced cellular integrity | Survival and persistence within the host environment |

| Contribution to virulence (in pathogens) | Facilitates colonization and survival within host tissues | Establishment and maintenance of the symbiotic (pathogenic) relationship |

Future Research Directions and Unanswered Questions

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of cyclopropane (B1198618) fatty acids is primarily catalyzed by cyclopropane fatty acid synthase (CFAS), which transfers a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid. wikipedia.orgpnas.orgnih.gov While the CFAS enzyme in Escherichia coli is well-studied, the full diversity of these enzymes across different bacterial and plant species remains to be explored. pnas.orgnih.gov Future research is needed to identify and characterize novel CFAS enzymes with different substrate specificities, efficiencies, and regulatory mechanisms. For instance, in Pseudomonas aeruginosa, a single CFAS enzyme is responsible for CFA production, and its expression is upregulated during the transition to stationary phase and in response to oxidative stress. nih.govnih.gov In contrast, the bacterium Mycobacterium tuberculosis possesses multiple cyclopropane synthases essential for mycolic acid biosynthesis, which is linked to its virulence. pnas.org

A significant frontier is the elucidation of the complex regulatory networks that govern CFA biosynthesis. In bacteria, the expression of the cfa gene is known to be controlled by various factors, including growth phase and environmental stress. nih.govnih.gov Recent studies have revealed that small RNAs (sRNAs) play a crucial role in the post-transcriptional regulation of cfa mRNA in E. coli, with some sRNAs activating and others repressing its translation in response to signals like mild acid stress. asm.orgbiorxiv.org Unraveling these intricate regulatory circuits in a wider range of microorganisms is a key future objective. Understanding how bacteria fine-tune their membrane composition in response to environmental cues will provide invaluable insights into microbial adaptation and survival strategies. nih.gov

Table 1: Known Regulators of Cyclopropane Fatty Acid Synthesis

| Organism | Regulator Type | Regulator Name | Effect on cfa Expression | Inducing Condition |

|---|---|---|---|---|

| Escherichia coli | Transcriptional | RpoS | Activation | Stationary Phase |

| Escherichia coli | sRNA | RydC | Activation (stabilizes mRNA) | Mild Acid Stress |

| Escherichia coli | sRNA | ArrS | Activation (stabilizes mRNA) | Mild Acid Stress |

| Escherichia coli | sRNA | GadF | Activation (stabilizes mRNA) | Mild Acid Stress |

| Escherichia coli | sRNA | CpxQ | Repression | - |

Comprehensive Understanding of Specific Biological Functions in Diverse Organisms

The presence of cyclopropane rings in the fatty acyl chains of membrane phospholipids (B1166683) is known to alter the physical properties of the membrane, but the precise biological functions are still being comprehensively mapped. nih.govnih.gov It is generally accepted that CFAs help bacteria adapt to environmental challenges by decreasing membrane fluidity and permeability. nih.govasm.org This adaptation contributes to resistance against acid stress, high pressure, and heat. nih.govresearchgate.net In pathogenic bacteria such as Helicobacter pylori, CFAS activity is linked to acid resistance, antibiotic resistance, and the ability to colonize the host's stomach. nih.gov

However, the specific roles of 17-Methyl-9,10-methyleneoctadecanoic acid and related CFAs in a broader range of organisms are largely unknown. While their function in stress response is a recurring theme, their involvement in other cellular processes warrants deeper investigation. frontiersin.org For example, CFAs are found in the seed oils of certain plants like lychee (Litchi chinensis) and in the order Malvidae, but their physiological purpose in plants is not well understood. wikipedia.orgnih.govresearchgate.net Research is needed to determine if they play roles in seed dormancy, germination, or defense against pathogens. Furthermore, some protozoan parasites like Leishmania also synthesize CFAs, where they are thought to contribute to intracellular survival. nih.gov A comparative functional genomics approach across diverse species could reveal conserved and unique roles of these intriguing lipids.

Development of Advanced Analytical Techniques for Trace Analysis and In Situ Studies

The accurate detection and quantification of this compound, often present in complex lipid mixtures, remains an analytical challenge. Current methods primarily rely on gas chromatography-mass spectrometry (GC-MS) after extraction and derivatization of the fatty acids. semanticscholar.org While effective, these methods can be laborious and require significant sample preparation. semanticscholar.orgmdpi.com

Future research should focus on developing more advanced, sensitive, and high-throughput analytical techniques. Innovations in mass spectrometry, such as improved ionization techniques and high-resolution analyzers, could enhance the detection of CFAs at trace levels. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy also holds promise; recent studies have demonstrated that techniques like homonuclear decoupling can significantly improve the detection and quantification of dihydrosterculic acid, a related CFA, in complex matrices like milk products. nih.govacs.org A major goal is the development of methods for in situ analysis, which would allow researchers to study the spatial distribution and dynamic changes of CFAs within living cells and tissues without disruptive extraction procedures. This could involve advanced imaging mass spectrometry or the development of specific fluorescent probes that bind to cyclopropane-containing lipids.

Table 2: Comparison of Analytical Techniques for Cyclopropane Fatty Acids

| Technique | Advantages | Disadvantages | Future Development Needs |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and selectivity; well-established methods. | Requires derivatization; destructive to sample; not suitable for in situ analysis. | Faster derivatization methods; coupling with advanced MS for higher resolution. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive; provides detailed structural information. | Lower intrinsic sensitivity compared to MS; complex spectra in mixtures. | Advanced pulse sequences for higher sensitivity (e.g., homonuclear decoupling); higher field magnets. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for analyzing intact phospholipids; less sample preparation. | Potential for ion suppression; co-elution of isomers can be an issue. | Improved chromatographic separation; novel ionization sources for better lipid coverage. |

| Imaging Mass Spectrometry | Provides spatial distribution within tissues. | Lower spatial resolution compared to microscopy; complex data analysis. | Higher resolution imaging; methods for absolute quantification. |

Exploration of Chemo-enzymatic Synthetic Routes

The chemical synthesis of cyclopropane-containing fatty acids is challenging due to the need for stereospecific construction of the three-membered ring. illinois.edu Traditional methods include carbene additions and the Simmons-Smith reaction, which can be effective but may require harsh conditions and complex protecting group strategies. illinois.edu

A promising future direction lies in the exploration of chemo-enzymatic synthetic routes that combine the specificity of enzymes with the versatility of chemical reactions. nih.govnih.govresearchgate.net Biocatalysis, using either whole-cell systems or isolated enzymes like lipases, offers a greener and more selective alternative for certain chemical transformations. mdpi.commdpi.com For example, engineered microorganisms could be developed to produce the unsaturated fatty acid precursor, which could then be converted to the cyclopropane derivative using a purified CFAS enzyme in vitro. Alternatively, the entire pathway could be reconstituted in a heterologous host for direct production. This approach could enable the efficient and sustainable synthesis of this compound and other novel CFA structures for research purposes or potential industrial applications, such as in the production of specialized lubricants or polymers. frontiersin.orgnih.gov

Ecological Impact and Biogeochemical Cycling of Cyclopropane Fatty Acids

Cyclopropane fatty acids are widely used as biomarkers for microbial activity and environmental stress in ecological studies. nih.gov The ratio of CFAs to their unsaturated precursors in soil or sediment can indicate the physiological state of the microbial community, with higher ratios often correlating with stressful conditions such as nutrient limitation or temperature extremes. nih.gov For instance, studies in reclaimed wetlands have shown that seasonal environmental stress leads to fluctuations in CFA content, which in turn affects microbial activities and element cycling. nih.gov

Despite their utility as biomarkers, many questions remain about the broader ecological impact and biogeochemical cycling of these fatty acids. The fate of CFAs in the environment, including their degradation pathways and residence times in different ecosystems, is not well understood. Future research should investigate how these lipids are incorporated into food webs and what their ultimate sinks are. Understanding the complete biogeochemical cycle of CFAs will enhance their reliability as ecological indicators and provide a more complete picture of carbon cycling and microbial responses to environmental change.

Q & A

Q. What is the biosynthetic pathway of 17-Methyl-9,10-methyleneoctadecanoic acid in protozoans like Herpetomonas megaseliae?

Methodological Answer: The biosynthesis involves the methylation of unsaturated fatty acid precursors. In H. megaseliae, the enzyme cyclopropane fatty acid (CFA) synthetase introduces a methylene group across the double bond of cis-vaccenic acid (C18:1Δ11), forming the cyclopropane ring. This requires S-adenosyl methionine (SAM) as the methyl donor . Key experimental approaches include:

Q. How is this compound distributed in plant and microbial systems?

Methodological Answer: The compound occurs in diverse organisms, including:

- Plants : Found in Litchi chinensis seed oils, localized at the sn-2 position of triglycerides .

- Protozoa : Abundant in trypanosomatid phospholipids, suggesting a role in membrane stability .

- Bacteria : Detected in Pseudomonas denitrificans under oxygen-limited conditions .

Analytical Workflow :

Lipid Extraction : Use chloroform-methanol (2:1 v/v) for total lipid isolation.

Positional Analysis : Phospholipase A2 hydrolysis to confirm sn-2 localization .

GC-MS : Derivatize fatty acids to methyl esters for structural confirmation .

Advanced Research Questions

Q. What experimental models are used to study the role of this compound in Helicobacter pylori-induced carcinogenesis?

Methodological Answer: The compound activates protein kinase C (PKC) in gastric epithelial cells, promoting DNA synthesis and proliferation . Key models include:

- In Vitro Systems : Gastric HOK2 cells treated with MOA (0.1–10 μM) to measure PKC translocation (cytosol to membrane) via subcellular fractionation .

- Kinase Assays : Direct PKC activation quantified using -ATP incorporation into histone H1, showing Ca-dependency (EC 3.3 μM) .

- Animal Models : Transgenic mice infected with H. pylori strains lacking CFA synthetase to assess tumorigenesis .

Q. How can Raman spectroscopy resolve cyclopropane fatty acids in genetically engineered Saccharomyces cerevisiae?

Methodological Answer: Raman spectroscopy identifies marker bands specific to the cyclopropane ring:

| Band (cm) | Assignment | Reference |

|---|---|---|

| 2992 | C-H stretching (cyclopropane) | |

| 1222 | Ring deformation | |

| 942 | Skeletal vibrations | |

| Protocol : |

- Sample Preparation : Lyophilized yeast cells to minimize water interference.

- Quantum Chemical Modeling : Compare experimental spectra with DFT-calculated vibrational modes for structural validation .

Q. What techniques resolve stereochemical ambiguities in cyclopropane fatty acids?

Methodological Answer:

- Pyrrolidine Derivatization : Forms stable pyrrolidides, enabling mass spectral analysis to locate the cyclopropane ring. For example, fragmentation patterns of cis-9,10-methyleneoctadecanoic pyrrolidide reveal diagnostic ions at m/z 196 and 224 .

- NMR : Trans-cyclopropane rings show characteristic coupling constants ( = 4–6 Hz; = 8–10 Hz) .

Q. How do cyclopropane fatty acids enhance bacterial stress tolerance?

Methodological Answer: In Pseudomonas putida, CFA synthesis increases during freeze-drying stress, stabilizing membranes via reduced phase transition temperatures. Key methods:

- Lipidomic Profiling : UPLC-QTOF-MS to quantify CFA levels under stress vs. control conditions .

- Membrane Fluidity Assays : Fluorescence polarization using DPH probes to measure lipid order .

Data Contradictions and Resolution

Q. Discrepancies in cyclopropane fatty acid quantification across studies: How to address them?

Analysis: Variability arises from:

- Growth Conditions : Scleromatobacter humisilvae CFA levels differ with media (e.g., carbon source, oxygen tension) .

- Extraction Bias : Differential solubility in chloroform-methanol vs. hexane-isopropanol .

Resolution : - Standardized Protocols : Use internal standards (e.g., 19:0 CFA) for GC-MS normalization .

- Metadata Reporting : Document culture conditions (e.g., pH, temperature) in all studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.